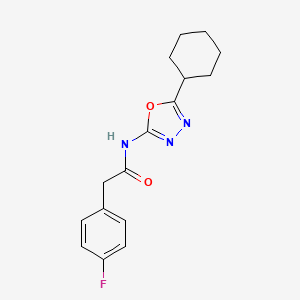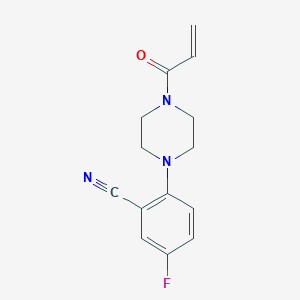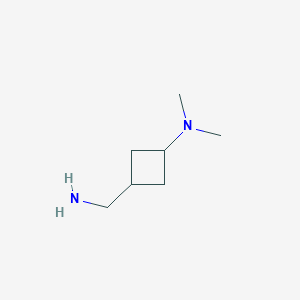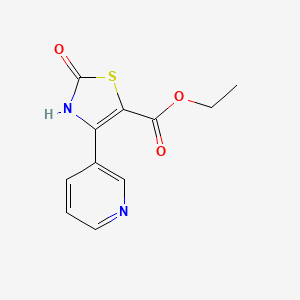
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide is a derivative of 1,3,4-oxadiazole, a heterocyclic compound known for its diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the general class of 1,3,4-oxadiazole derivatives has been extensively studied for their potential applications in medicinal chemistry due to their antimicrobial, anti-inflammatory, and anticancer properties.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives typically involves a multi-step process starting from an appropriate carboxylic acid or ester precursor. For instance, the synthesis described in paper involves the conversion of benzenesulfonyl chloride into a piperidin-4-carboxylate ester, followed by the formation of a carbohydrazide and subsequent cyclization to yield the 1,3,4-oxadiazole core. The final step involves the reaction with different N-substituted 2-bromoacetamides to yield the target compounds. Similarly, the synthesis in paper starts from benzoic acid and proceeds through esterification, hydrazide formation, and cyclization to the oxadiazole thiol, followed by reaction with N-substituted 2-bromoacetamides.
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. The spectral data, including 1H-NMR, IR, and mass spectrometry, are typically used to confirm the structure of these compounds, as seen in papers , , , and . These techniques provide information about the functional groups present and the overall molecular framework.
Chemical Reactions Analysis
The chemical reactivity of 1,3,4-oxadiazole derivatives is influenced by the electron-withdrawing nature of the oxadiazole ring and the substituents attached to it. The papers provided do not detail specific reactions other than the synthetic pathways, but generally, these compounds can undergo further functionalization through reactions at the available reactive sites, such as the acetamide nitrogen or the aromatic substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are determined by their molecular structure. The presence of the oxadiazole ring and various substituents can affect properties such as solubility, melting point, and stability. The biological activities of these compounds, as mentioned in papers , , , and , suggest that they have the potential to interact with biological targets, which is a key aspect of their physical-chemical profile. The antimicrobial and anticancer screening results indicate that these compounds have moderate to significant activity, which is promising for further development in pharmaceutical applications.
Applications De Recherche Scientifique
Antimicrobial Applications
A study by Parikh and Joshi (2014) synthesized 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives, including compounds similar to the one , and evaluated their antimicrobial properties against a broad panel of bacterial and fungal strains. The presence of fluorine atoms notably enhanced their antimicrobial efficacy, particularly against Gram-positive and Gram-negative bacteria as well as fungi (Parikh & Joshi, 2014).
Anticancer Screening
In another research, Abu-Melha (2021) explored the synthesis of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds and their precursors for anticancer applications. The cytotoxic activities of these compounds were evaluated against various cancer cell lines, indicating potential anticancer properties (Abu-Melha, 2021).
Anti-inflammatory Activity
Nargund, Reddy, and Hariprasad (1994) synthesized various 1,3,4-oxadiazole derivatives and assessed their anti-inflammatory activity using the Carrageenan-induced edema test in rat paw. The study found significant anti-inflammatory effects, suggesting the potential therapeutic application of these compounds in treating inflammation (Nargund, Reddy, & Hariprasad, 1994).
Antiepileptic Activity
Rajak et al. (2013) synthesized novel series of 1,3,4-oxadiazole derivatives coupled with natural products for antiepileptic activity evaluation. The study employed various models to assess the anticonvulsant activities of these compounds, demonstrating their potential as antiepileptic agents (Rajak et al., 2013).
Antioxidant Activity
A study focused on the synthesis and characterization of coordination complexes from pyrazole-acetamide derivatives revealed significant antioxidant activities. This work highlights the potential use of these compounds in combating oxidative stress (Chkirate et al., 2019).
Local Anaesthetic Activities
Badiger, Khan, Kalashetti, and Khazi (2012) synthesized 2-aminothiazole and 2-aminothiadiazole analogs of lidocaine, including N-substituted acetamides, and evaluated their local anaesthetic activity. The study provided insights into the potential use of these compounds as local anaesthetics (Badiger et al., 2012).
Propriétés
IUPAC Name |
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2/c17-13-8-6-11(7-9-13)10-14(21)18-16-20-19-15(22-16)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZMYEVIBZZQQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-fluorophenoxy)-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2509078.png)


![1-[1-(3,4-Dimethylcyclohexyl)triazol-4-yl]-2,2,2-trifluoroethanone](/img/structure/B2509083.png)

![1,6,8-trimethyl-1H-imidazo[4',5':4,5]pyrido[2,3-d]pyrimidine-7,9(6H,8H)-dione](/img/structure/B2509085.png)
![2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2509086.png)


amino}-2-methylpropanoate](/img/structure/B2509090.png)



